molecular formula C11H10ClF3N2O2 B2408862 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide CAS No. 747411-15-0

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide

Cat. No.: B2408862
CAS No.: 747411-15-0
M. Wt: 294.66
InChI Key: UDEKLBHATAMXDF-UHFFFAOYSA-N
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Description

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide is a chemical compound with the molecular formula C11H10ClF3N2O2 and a molecular weight of 294.66 g/mol This compound is known for its unique chemical structure, which includes a chloro group, a trifluorophenyl group, and a carbamoyl group

Preparation Methods

The synthesis of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride, followed by the addition of propanamide . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the chloro group can participate in covalent bonding with target molecules. The carbamoyl group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide include:

    2-chloro-N-{[(2,4-difluorophenyl)carbamoyl]methyl}propanamide: This compound has a similar structure but with two fluorine atoms instead of three.

    2-chloro-N-{[(2,3,5-trifluorophenyl)carbamoyl]methyl}propanamide: This compound differs in the position of the fluorine atoms on the phenyl ring.

    2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]ethyl}propanamide: This compound has an ethyl group instead of a methyl group attached to the carbamoyl group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and binding properties.

Properties

IUPAC Name

2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEKLBHATAMXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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